molecular formula C12H13N3 B8329308 Biphenyl-3,4,5-triamine

Biphenyl-3,4,5-triamine

Cat. No. B8329308
M. Wt: 199.25 g/mol
InChI Key: HBIZLSARCHVFSQ-UHFFFAOYSA-N
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Patent
US09388140B2

Procedure details

To a solution of 80 mg (309 μmol) 3,5-dinitrobiphenyl-4-amine in a mixture of 34 mL ethanol and 10 mL THF were added 6.6 mg palladium on charcoal (10%) and the mixture was stirred under an atmosphere of hydrogen for 26 hours at 23° C. After filtration and removal of the solvent the residue was purified by chromatography to yield 50 mg (81%) of the title compound.
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
34 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
6.6 mg
Type
catalyst
Reaction Step Two
Yield
81%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:7]=[C:8]([N+:11]([O-])=O)[C:9]=1[NH2:10])([O-])=O>C(O)C.C1COCC1.[Pd]>[C:6]1([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:7]=[C:8]([NH2:11])[C:9]([NH2:10])=[C:4]([NH2:1])[CH:5]=1

Inputs

Step One
Name
Quantity
80 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=C(C1N)[N+](=O)[O-])C1=CC=CC=C1
Name
Quantity
34 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
6.6 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred under an atmosphere of hydrogen for 26 hours at 23° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration and removal of the solvent the residue
CUSTOM
Type
CUSTOM
Details
was purified by chromatography

Outcomes

Product
Details
Reaction Time
26 h
Name
Type
product
Smiles
C1(=CC(=C(C(=C1)N)N)N)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 50 mg
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.